1-(4-Acetylphenyl)-3,3-diethylurea
Description
Properties
IUPAC Name |
3-(4-acetylphenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)14-12-8-6-11(7-9-12)10(3)16/h6-9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWLVOUNZGRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3,3-diethylurea can be achieved through a multi-step process. One common method involves the reaction of 4-acetylphenyl isocyanate with diethylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives, including 1-(4-Acetylphenyl)-3,3-diethylurea. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Compounds like this compound may induce apoptosis and inhibit cell cycle progression. For example, derivatives have shown activity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.5 | Apoptosis induction |
| Similar Urea Derivative | HT-29 | 4.0 | G2/M phase arrest |
Antibacterial Activity
The antibacterial properties of urea derivatives are noteworthy, with some studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The modification of the urea structure can enhance these properties.
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.005 | This compound |
| Escherichia coli | 0.020 | Similar Urea Derivative |
Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related compounds have demonstrated the ability to inhibit fungal growth effectively.
Case Studies and Research Findings
Several case studies have documented the applications of urea derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Case Study 2 : Research involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3,3-diethylurea involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl group and phenyl ring play crucial roles in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and urea moiety significantly impact physicochemical properties. Key comparisons include:
- Solubility : Celiprolol’s hydrochloride salt form () enhances aqueous solubility, whereas the acetyl group in the target compound may reduce it.
Pharmacological Activity
- Celiprolol Hydrochloride (): A beta-blocker with a 3,3-diethylurea core. The tert-butylamino and hydroxypropoxy groups are critical for adrenergic receptor binding. The acetyl group in the target compound may alter receptor affinity due to steric hindrance .
- 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea (–8): Exhibits hydrogen-bonding networks in its crystal structure, which may influence solid-state stability.
Structural Complexity and Functionalization
- Impurity E (): Contains a bis-urea structure with branched ether linkages, illustrating how increased complexity impacts synthesis and purification challenges .
- Compounds with Epoxy Groups (): The oxiranylmethoxy substituent introduces reactivity toward nucleophiles, unlike the chemically stable acetyl group .
Research Findings and Trends
- Pharmacological Potential: While Celiprolol () demonstrates clinical utility, the target compound’s acetyl group may limit membrane permeability compared to more lipophilic analogs (e.g., trifluoromethyl-substituted ureas in ) .
- Crystallography Insights : Urea derivatives like 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea (–8) form extensive hydrogen-bonded networks, suggesting that the acetyl group in the target compound may disrupt similar packing, affecting melting points .
Biological Activity
1-(4-Acetylphenyl)-3,3-diethylurea (CAS No. 881937-62-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a urea functional group with an acetylphenyl substituent and diethyl groups. Its molecular formula is , and it possesses a molecular weight of approximately 219.29 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is known to modulate enzyme activities and receptor interactions, which can lead to diverse cellular responses.
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary data suggest that it exhibits antimicrobial properties against specific bacterial strains, which could be useful in developing new antimicrobial agents.
Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Proliferation Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting potential anticancer properties. The inhibition rates varied across different cell lines, indicating selective activity.
- Antioxidant Activity : Research has shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
-
Case Studies :
- A study published in a peer-reviewed journal reported the effects of this compound on human cancer cells, showing significant reductions in cell viability at concentrations above 10 µM.
- Another investigation focused on its antimicrobial effects revealed that the compound inhibited the growth of Gram-positive bacteria at concentrations as low as 5 µg/mL.
Data Table: Summary of Biological Activities
Q & A
Q. How can in silico modeling elucidate the metabolic pathways of this compound?
- Methodological Answer :
- CYP450 Docking : Predict phase I metabolism (e.g., oxidation by CYP3A4) using Schrödinger Suite.
- Metabolite Identification : Simulate glucuronidation or sulfation (phase II) with BioTransformer 3.0.
- In Vitro Validation : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
